1-(4-Methylphenyl)-2-(2-naphthylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Description
1-(4-Methylphenyl)-2-(2-naphthylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C24H22N2O2S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methylphenyl)-2-(2-naphthylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methylphenyl)-2-(2-naphthylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has delved into synthesizing a range of heterocyclic compounds, demonstrating the versatility of pyrazine derivatives in forming complex structures with potential biological activity. For instance, Baron et al. (2005) showcased the synthesis of polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds through sequential reactions, highlighting the capacity for diversification in drug development and material science (Baron et al., 2005).
Antimicrobial and Antibacterial Activities
Several studies have focused on the antimicrobial and antibacterial properties of pyrazine derivatives, indicating their potential in medical applications. Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, which showed significant antibacterial activity, suggesting the role of these compounds in developing new antimicrobial agents (Azab et al., 2013).
Anti-inflammatory and COX-2 Inhibition
The research by Singh et al. (2004) on the synthesis and evaluation of 2,3-diarylpyrazines and quinoxalines as selective COX-2 inhibitors illustrates the potential therapeutic applications of pyrazine derivatives in treating inflammation and related conditions (Singh et al., 2004).
Synthesis Methods and Catalysis
Hu et al. (2018) discussed the enantioselective synthesis of tetrahydropyrrolo/indolo[1,2-a]pyrazines, highlighting the significance of asymmetric synthesis methods in creating compounds with potential pharmaceutical applications (Hu et al., 2018).
Novel Structural Formation
Zubair et al. (2013) reported the molybdenum-mediated synthesis of pentathiepino-pyrrolo[1,2-a]pyrazine derivatives, showcasing innovative approaches to creating complex molecular architectures, which could have implications in material science and pharmacology (Zubair et al., 2013).
properties
IUPAC Name |
1-(4-methylphenyl)-2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-18-8-10-20(11-9-18)24-23-7-4-14-25(23)15-16-26(24)29(27,28)22-13-12-19-5-2-3-6-21(19)17-22/h2-14,17,24H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWPVINVGCETOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine |
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